molecular formula C14H11FN2O4S B2526018 5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 907178-52-3

5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2526018
CAS No.: 907178-52-3
M. Wt: 322.31
InChI Key: JANNEPGZGYPBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a useful research compound. Its molecular formula is C14H11FN2O4S and its molecular weight is 322.31. The purity is usually 95%.
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Biological Activity

The compound 5-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of benzothiazole known for its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, which is recognized for its pharmacological significance. The presence of fluorine in the benzothiazole ring enhances its biological activity by improving lipophilicity and bioavailability.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.

  • Mechanism of Action : Benzothiazole derivatives often induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The specific mechanism for this compound may involve the inhibition of key signaling pathways associated with cell proliferation and survival.

Case Studies

  • Cytotoxicity Assays : A series of assays were conducted to assess the cytotoxic effects of this compound on different cancer cell lines (e.g., MCF-7, HeLa). Results indicated that the compound exhibited potent cytotoxicity with IC50 values in the micromolar range.
    Cell LineIC50 (µM)
    MCF-70.57
    HeLa0.45
    A5490.62
  • Comparative Studies : In comparative studies with other known anticancer agents, this compound showed enhanced activity against several resistant cancer types, suggesting its potential as a lead compound for further development.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown antimicrobial activity against a range of pathogens.

  • In vitro Studies : The minimal inhibitory concentration (MIC) values indicate that it possesses significant antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is often influenced by their structural modifications.

  • Fluorination : The introduction of fluorine into the benzothiazole structure enhances the electron-withdrawing properties, which can improve binding affinity to biological targets.
  • Substituent Effects : Variations in substituents on the dioxane ring have been shown to modulate the potency and selectivity of these compounds towards specific cancer types.

Properties

IUPAC Name

5-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4S/c1-14(2)20-11(18)8(12(19)21-14)6-16-13-17-9-4-3-7(15)5-10(9)22-13/h3-6H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANNEPGZGYPBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=NC3=C(S2)C=C(C=C3)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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